![molecular formula C7H10N2O2 B2669922 1H-Imidazole-4-carboxylic acid, 1-ethyl-, methyl ester CAS No. 71925-06-9](/img/structure/B2669922.png)
1H-Imidazole-4-carboxylic acid, 1-ethyl-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole-4-carboxylic acid, 1-ethyl-, methyl ester (IMEM) is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. It is an ester of imidazole-4-carboxylic acid and is commonly used as a building block in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of 1H-Imidazole-4-carboxylic acid, 1-ethyl-, methyl ester depends on the specific application. In medicinal chemistry, 1H-Imidazole-4-carboxylic acid, 1-ethyl-, methyl ester has been used as a building block for the synthesis of various drugs that target specific biological pathways. In material science, 1H-Imidazole-4-carboxylic acid, 1-ethyl-, methyl ester has been used as a precursor for the synthesis of various polymers and resins that exhibit specific properties. In organic synthesis, 1H-Imidazole-4-carboxylic acid, 1-ethyl-, methyl ester has been used as a reagent for the synthesis of various organic compounds through specific chemical reactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1H-Imidazole-4-carboxylic acid, 1-ethyl-, methyl ester depend on the specific application. In medicinal chemistry, 1H-Imidazole-4-carboxylic acid, 1-ethyl-, methyl ester has been used as a building block for the synthesis of various drugs that exhibit specific biochemical and physiological effects. In material science, 1H-Imidazole-4-carboxylic acid, 1-ethyl-, methyl ester has been used as a precursor for the synthesis of various polymers and resins that exhibit specific mechanical, thermal, and electrical properties. In organic synthesis, 1H-Imidazole-4-carboxylic acid, 1-ethyl-, methyl ester has been used as a reagent for the synthesis of various organic compounds that exhibit specific chemical and physical properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1H-Imidazole-4-carboxylic acid, 1-ethyl-, methyl ester in lab experiments include its high purity, low toxicity, and ease of synthesis. 1H-Imidazole-4-carboxylic acid, 1-ethyl-, methyl ester is also a versatile building block that can be used in various chemical reactions. However, the limitations of using 1H-Imidazole-4-carboxylic acid, 1-ethyl-, methyl ester in lab experiments include its high cost, limited availability, and potential hazards associated with its synthesis and handling.
Zukünftige Richtungen
There are several future directions for the research and development of 1H-Imidazole-4-carboxylic acid, 1-ethyl-, methyl ester. One potential direction is the synthesis of novel drugs using 1H-Imidazole-4-carboxylic acid, 1-ethyl-, methyl ester as a building block. Another potential direction is the development of new materials with specific properties using 1H-Imidazole-4-carboxylic acid, 1-ethyl-, methyl ester as a precursor. Additionally, further research can be conducted on the mechanism of action of 1H-Imidazole-4-carboxylic acid, 1-ethyl-, methyl ester and its potential applications in various scientific fields.
Synthesemethoden
The synthesis of 1H-Imidazole-4-carboxylic acid, 1-ethyl-, methyl ester involves the reaction of imidazole-4-carboxylic acid with methanol and ethyl chloroformate. The reaction is typically carried out in the presence of a catalyst such as triethylamine. The resulting 1H-Imidazole-4-carboxylic acid, 1-ethyl-, methyl ester product is then purified through various techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
1H-Imidazole-4-carboxylic acid, 1-ethyl-, methyl ester has been studied for its potential applications in various scientific fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 1H-Imidazole-4-carboxylic acid, 1-ethyl-, methyl ester has been used as a building block for the synthesis of various drugs, including antiviral and anticancer agents. In material science, 1H-Imidazole-4-carboxylic acid, 1-ethyl-, methyl ester has been used as a precursor for the synthesis of various polymers and resins. In organic synthesis, 1H-Imidazole-4-carboxylic acid, 1-ethyl-, methyl ester has been used as a reagent for the synthesis of various organic compounds.
Eigenschaften
IUPAC Name |
methyl 1-ethylimidazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-3-9-4-6(8-5-9)7(10)11-2/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZJUDYBEZUIPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Imidazole-4-carboxylic acid, 1-ethyl-, methyl ester |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.